N,N-diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N,N-Diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. Key structural elements include:
- A thiazolo[4,5-d]pyrimidine scaffold with a sulfanylidene group at position 2 and a ketone at position 5.
- Substituents: A 4-fluorophenyl group at position 6 and a 2-methylphenyl group at position 3.
- An acetamide side chain at position 5, modified with N,N-diethyl groups and a sulfanyl linker.
Properties
IUPAC Name |
N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S3/c1-4-27(5-2)19(30)14-33-23-26-21-20(22(31)28(23)17-12-10-16(25)11-13-17)34-24(32)29(21)18-9-7-6-8-15(18)3/h6-13H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVZEPBXBLFJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SC(=S)N2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N,N-diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound featuring a thiazolo-pyrimidine core with various substituents that influence its biological activity. The presence of a fluorophenyl group and a sulfanylidene moiety suggests potential interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Activity : Many thiazolo-pyrimidine derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. The mechanism typically involves inhibition of key enzymes or interference with cellular processes.
- Anticancer Properties : Some studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells. They may function by disrupting cell cycle progression or triggering cell death pathways.
- Enzyme Inhibition : Compounds similar to N,N-diethyl derivatives have been studied for their ability to inhibit enzymes such as xanthine oxidase (XO), which is relevant in conditions like gout. For instance, some thiazolidine derivatives have demonstrated significant XO inhibitory activity with IC50 values indicating strong potency compared to established drugs like allopurinol.
Case Studies and Research Findings
- Xanthine Oxidase Inhibition : A study on thiazolidine derivatives revealed that specific modifications to the structure enhanced their potency as XO inhibitors. For example, compounds with phenyl-sulfonamide groups exhibited IC50 values significantly lower than allopurinol, suggesting that structural optimization can lead to improved therapeutic agents for hyperuricemia related conditions.
- Antitumor Activity : In vitro studies have shown that certain thiazolo-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazolo-pyrimidine core distinguishes it from indole (4f) or benzothieno-triazolo-pyrimidine (10a) scaffolds.
- Synthetic yields for analogues range from 68% to 79%, suggesting moderate efficiency for such multi-step syntheses .
Computational Structural Similarity
Tanimoto similarity coefficients and Murcko scaffold analysis were employed to quantify structural relatedness:
Key Insights :
- A Tanimoto score >0.8 is typically required for high similarity . The lower scores here indicate moderate structural overlap.
- Shared sulfanyl-acetamide moieties and aromatic substituents may drive similar bioactivities despite core differences .
Bioactivity Correlations
While direct bioactivity data for the target compound is unavailable, structurally related compounds demonstrate diverse activities:
- 10a–c (Benzothieno-triazolo-pyrimidines): Tested for antimicrobial activity, with MIC values <10 µM against Gram-positive bacteria .
- SAHA-like compounds : Similarity indexing (~70% Tanimoto) correlates with histone deacetylase (HDAC) inhibition, a mechanism relevant to cancer therapy .
Hypothesized Bioactivity : The target compound’s sulfur-rich structure may confer enzyme inhibitory or antimicrobial properties, warranting further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
